

Spectroscopic Profile of Citronellyl Nitrile: A Technical Guide

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Compound of Interest

Compound Name: Citronellyl nitrile

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Introduction

Citronellyl nitrile (3,7-dimethyloct-6-enenitrile) is a widely used fragrance ingredient with a characteristic fresh, citrusy, and slightly metallic aroma.[1] Its stability in various media makes it a valuable component in perfumery and other applications.[2] A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and the study of its interactions in complex matrices. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Citronellyl nitrile**, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Citronellyl nitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally derived high-resolution ^1H and ^{13}C NMR data with full assignments for **Citronellyl nitrile** are not readily available in the public domain, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **Citronellyl Nitrile**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H-2 (CH ₂)	2.1 - 2.4	Triplet	Protons alpha to the nitrile group are deshielded.
H-3 (CH)	1.5 - 1.8	Multiplet	
H-4, H-5 (CH ₂)	1.2 - 1.6	Multiplet	
H-6 (C=CH)	5.0 - 5.2	Triplet	Vinylic proton.
H-7 (CH)	1.9 - 2.1	Multiplet	Allylic proton.
CH ₃ (on C3)	0.9 - 1.1	Doublet	
CH ₃ (on C7)	1.6 - 1.8	Singlet	Vinylic methyl protons.
(CH ₃) ₂ C	1.6 - 1.7	Singlet	Vinylic methyl protons.

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Citronellyl Nitrile**

Carbon	Predicted Chemical Shift (ppm)	Notes
C-1 (C≡N)	115 - 125	Characteristic chemical shift for a nitrile carbon.[3][4]
C-2 (CH ₂)	25 - 35	Alpha to the nitrile group.
C-3 (CH)	25 - 35	
C-4 (CH ₂)	35 - 45	
C-5 (CH ₂)	20 - 30	
C-6 (C=)	120 - 125	
C-7 (=C)	130 - 135	Vinylic carbon.
C-8 (CH ₃)	15 - 25	
C-9 (CH ₃)	15 - 25	
C-10 (CH ₃)	15 - 25	

Note: A ¹³C NMR spectrum for **Citronellyl nitrile** is noted as being available in the SpectraBase database.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **Citronellyl nitrile** is characterized by the presence of a strong absorption band for the nitrile group.

Table 3: Characteristic IR Absorptions for **Citronellyl Nitrile**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2960-2850	Strong	C-H stretch	Alkane
~2250	Strong	C≡N stretch	Nitrile[4]
~1670	Medium	C=C stretch	Alkene
~1450	Medium	C-H bend	Alkane
~1375	Medium	C-H bend	Alkane

Note: An FTIR spectrum for **Citronellyl nitrile** is noted as being available in the SpectraBase database.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Citronellyl nitrile** results in a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data for **Citronellyl Nitrile**

m/z	Relative Intensity	Assignment
151	Low	[M] ⁺ (Molecular Ion)
148	Low	[M-H] ⁺
136	Medium	[M-CH ₃] ⁺
69	100% (Base Peak)	[C ₅ H ₉] ⁺

Note: The mass spectrum of **Citronellyl nitrile** shows a significant molecular ion, with the base peak at m/z 69.[6]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of pure **Citronellyl nitrile** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

- A larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum, and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid):
 - Place one to two drops of pure **Citronellyl nitrile** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film between the plates.
 - Mount the "sandwich" plates in the spectrometer's sample holder.
- IR Spectrum Acquisition:
 - Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Place the sample holder with the prepared salt plates into the spectrometer's sample beam.
 - Acquire the IR spectrum over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

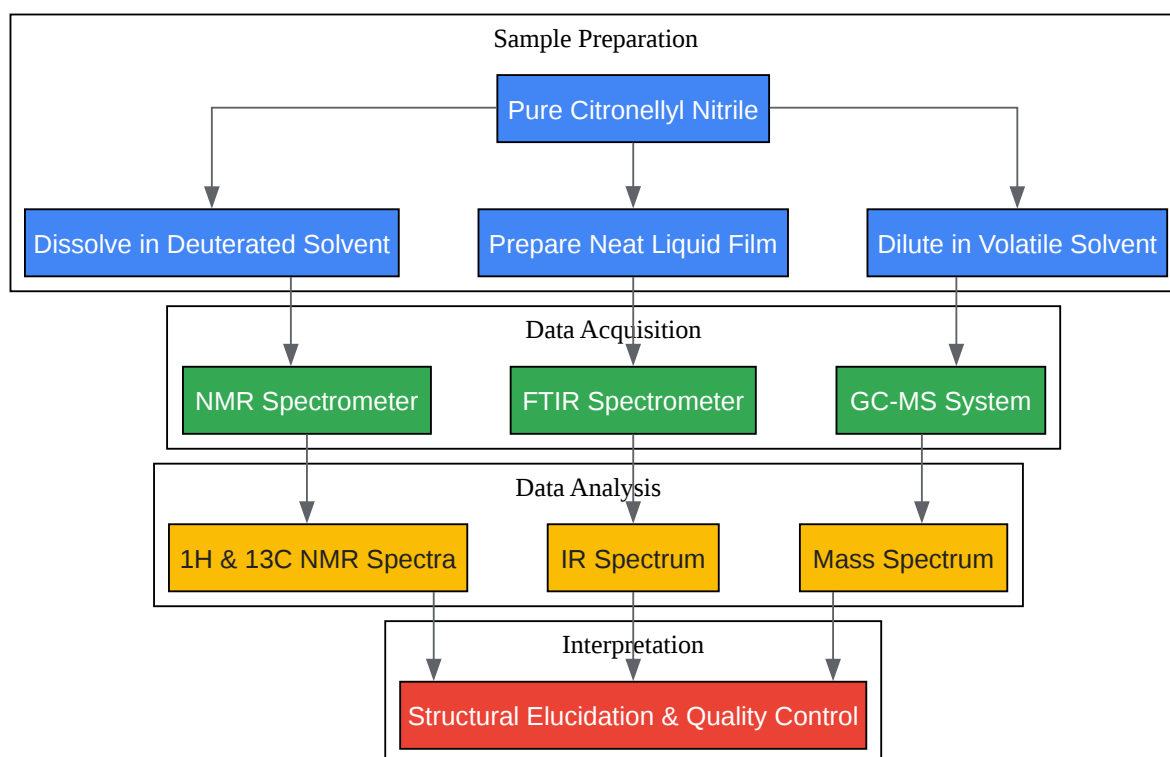
Mass Spectrometry Sample Preparation and Acquisition

- Sample Preparation:
 - Prepare a stock solution of **Citronellyl nitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the same solvent.

- If necessary, filter the final solution to remove any particulates.
- Transfer the diluted sample to an appropriate autosampler vial.
- Mass Spectrum Acquisition (GC-MS):
 - Introduce the sample into the gas chromatograph (GC) inlet for separation.
 - The separated components elute from the GC column and enter the mass spectrometer's ion source.
 - Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Detect the ions to generate the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Citronellyl nitrile**.



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Caption: Workflow for Spectroscopic Analysis of **Citronellyl Nitrile**.

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